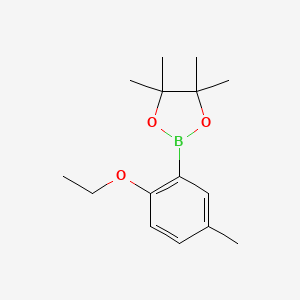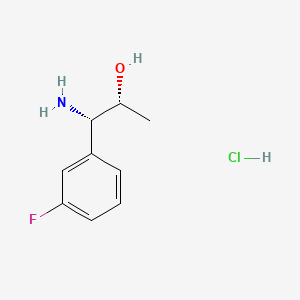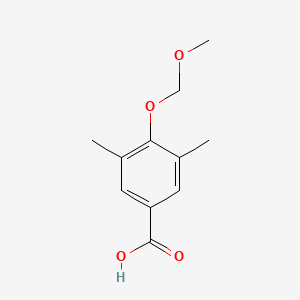
Methyl 2-fluoro-3-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-3-(methylthio)benzoate: is an organic compound with the molecular formula C9H9FO2S . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-3-(methylthio)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Thioether Formation: The methylated product is reacted with a thiol, such as methyl mercaptan, to introduce the methylthio group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves using continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-fluoro-3-(methylthio)benzoate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding benzoate.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding benzoate.
Substitution: Amino or thiol-substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of methyl 2-fluoro-3-(methylthio)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Methyl 3-fluoro-2-(methylthio)benzoate: Similar structure but with different positions of the substituents.
Methyl 2-(methylthio)benzoate: Lacks the fluorine atom.
Methyl 2-fluorobenzoate: Lacks the methylthio group.
Uniqueness: Methyl 2-fluoro-3-(methylthio)benzoate is unique due to the presence of both the fluorine and methylthio groups, which can influence its reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H9FO2S |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 2-fluoro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9FO2S/c1-12-9(11)6-4-3-5-7(13-2)8(6)10/h3-5H,1-2H3 |
Clave InChI |
BAHKRJKAKDBJIS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)

